Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside
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Overview
Description
Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of an acetylamino group at the second carbon of the glucopyranoside ring, which is a six-membered ring structure derived from glucose. It is commonly used in various scientific research fields due to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, also known as D-Glucopyranoside, methyl 2-(acetylamino)-2-deoxy-, is a small molecule that primarily targets Chitotriosidase-1 in humans . Chitotriosidase-1 is an enzyme involved in the degradation of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose .
Mode of Action
The interaction of this compound with its target, Chitotriosidase-1, results in the degradation of chitin, chitotriose, and chitobiose . This interaction plays a crucial role in the defense against nematodes and other pathogens .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the degradation of chitin and its derivatives . The downstream effects of this interaction include the breakdown of chitin into smaller molecules, which can then be utilized by the organism for various metabolic processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of chitin and its derivatives . This can result in the disruption of the structural integrity of organisms that rely on chitin for their structure, such as nematodes and other pathogens .
Biochemical Analysis
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside typically involves the acetylation of glucosamine. One common method includes the reaction of glucosamine hydrochloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired acetylated product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetylamino group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to cell signaling and metabolism.
Medicine: It has potential therapeutic applications in the treatment of conditions such as osteoarthritis due to its anti-inflammatory properties.
Industry: It is used in the production of various pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
Glucosamine: A precursor to Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, commonly used in joint health supplements.
N-Acetylglucosamine: Another derivative of glucosamine with similar biological activities.
Chitosan: A polymer derived from glucosamine, used in various biomedical applications.
Uniqueness
This compound is unique due to its specific acetylation at the second carbon, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-VARJHODCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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